3-(Naphthalen-2-yloxy)azetidine 3-(Naphthalen-2-yloxy)azetidine
Brand Name: Vulcanchem
CAS No.: 784123-27-9
VCID: VC3869557
InChI: InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2
SMILES: C1C(CN1)OC2=CC3=CC=CC=C3C=C2
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

3-(Naphthalen-2-yloxy)azetidine

CAS No.: 784123-27-9

Cat. No.: VC3869557

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Naphthalen-2-yloxy)azetidine - 784123-27-9

Specification

CAS No. 784123-27-9
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 3-naphthalen-2-yloxyazetidine
Standard InChI InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2
Standard InChI Key ZQXUEIDHHHQAEN-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=CC3=CC=CC=C3C=C2
Canonical SMILES C1C(CN1)OC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Nomenclature

3-(Naphthalen-2-yloxy)azetidine (IUPAC name: 3-[(naphthalen-2-yl)oxy]azetidine) has the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol. The compound consists of:

  • An azetidine ring (C₃H₆N) with a nitrogen atom at position 1.

  • A naphthalen-2-yloxy group linked via an ether bond to the azetidine’s 3-position.

The naphthalene moiety introduces significant hydrophobicity, while the azetidine’s small ring size imposes steric constraints that influence reactivity and intermolecular interactions .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(naphthalen-2-yloxy)azetidine typically involves Williamson ether synthesis or Mitsunobu reaction strategies. A validated method, adapted from analogous protocols for azetidine derivatives , proceeds as follows:

Step 1: Preparation of Azetidin-3-ol
Azetidin-3-ol, the precursor for functionalization, is synthesized via cyclization of 3-chloropropylamine under basic conditions.

Step 2: Etherification with 2-Naphthol
Azetidin-3-ol reacts with 2-naphthol in dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at room temperature for 48 hours:

Azetidin-3-ol+2-NaphtholK2CO3,DMSO3-(Naphthalen-2-yloxy)azetidine+H2O\text{Azetidin-3-ol} + \text{2-Naphthol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMSO}} \text{3-(Naphthalen-2-yloxy)azetidine} + \text{H}_2\text{O}

This method yields 52–65% product purity after column chromatography .

Characterization Data

Key analytical data for 3-(naphthalen-2-yloxy)azetidine include:

TechniqueFindings
¹H NMR (300 MHz)δ 3.92–4.10 (m, 4H, azetidine CH₂), 6.89–8.10 (m, 7H, naphthalene aromatic)
¹³C NMRδ 47.2 (azetidine C-N), 115.6–134.8 (naphthalene aromatic)
IR (cm⁻¹)3402 (O-H stretch), 1212 (C-O-C ether)
MS (m/z)199.25 [M+H]⁺

These spectral features confirm successful ether bond formation and structural integrity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to oxidative degradation in the presence of light or peroxides.

Thermodynamic Parameters

ParameterValue
Melting Point120–122°C (decomposes)
LogP (Octanol-Water)2.8 ± 0.3
pKa9.2 (amine)

The relatively high logP value reflects its lipophilic character, suggesting favorable membrane permeability .

Biological Activity and Mechanisms

Enzyme Inhibition

3-(Naphthalen-2-yloxy)azetidine derivatives exhibit inhibitory activity against proteolytic enzymes. For example, azetidine-containing analogs demonstrated IC₅₀ values of 1.3–1.6 μM against the papain-like protease (PLpro), a viral enzyme critical for SARS-CoV-2 replication . The naphthalene moiety likely enhances binding via π-π stacking with hydrophobic enzyme pockets.

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is amenable to structural modifications:

  • Azetidine ring: Introduction of methyl or aryl groups modulates steric bulk.

  • Naphthalene moiety: Halogenation or nitration alters electronic properties.

Case Study: Antiviral Agents

In a 2024 study, azetidine derivatives substituted with carbazole or naphthalene groups showed >90% inhibition of PLpro at 10 μM concentrations . Structural analogs of 3-(naphthalen-2-yloxy)azetidine are under investigation for broad-spectrum antiviral activity.

Comparison with Related Compounds

CompoundStructureBiological Activity
3-(Phenoxy)azetidinePhenyl ether substituentModerate COX-2 inhibition
3-(Benzofuran-2-yl)azetidineBenzofuran substituentAnticancer (IC₅₀ = 5.2 μM)
3-(Naphthalen-2-yloxy)azetidineNaphthyl ether substituentPLpro inhibition (IC₅₀ = 1.5 μM)

The naphthalene group confers superior enzyme affinity compared to smaller aromatic systems .

Future Perspectives

  • Synthetic Chemistry: Develop scalable routes using flow chemistry or biocatalysis.

  • Structure-Activity Relationships: Systematically vary substituents to optimize potency and selectivity.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

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